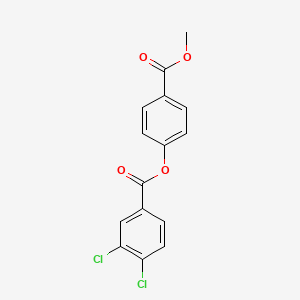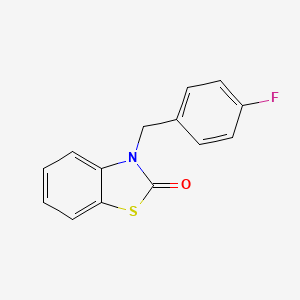![molecular formula C12H11N5 B5650567 N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine](/img/structure/B5650567.png)
N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine, also known as MITA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine and agriculture. MITA is a triazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
科学研究应用
N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine has been studied for its potential applications in various fields such as medicine and agriculture. In medicine, N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine has been shown to exhibit anticancer, antifungal, and antibacterial activities. N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine has also been investigated for its potential use as an antioxidant and anti-inflammatory agent. In agriculture, N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine has been studied for its potential use as a plant growth regulator and as a pesticide.
作用机制
The exact mechanism of action of N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine is not fully understood. However, it has been suggested that N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine may exert its biological effects by inhibiting enzymes involved in various metabolic pathways. For example, N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine has been shown to inhibit the activity of the enzyme xanthine oxidase, which is involved in the production of reactive oxygen species. N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of fungi and bacteria. N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine has also been shown to exhibit antioxidant and anti-inflammatory activities. In vivo studies have demonstrated that N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine can reduce the levels of oxidative stress markers and inflammatory cytokines in animal models.
实验室实验的优点和局限性
One of the advantages of using N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine in lab experiments is its broad range of biological activities. N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine has been shown to exhibit anticancer, antifungal, antibacterial, antioxidant, and anti-inflammatory activities, making it a versatile compound for studying various biological processes. However, one of the limitations of using N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine in lab experiments is its potential toxicity. N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine has been shown to exhibit cytotoxic effects in some cell lines, and its safety profile needs to be further investigated.
未来方向
N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine has shown promising results in various scientific research applications, and there are several future directions that can be explored. One potential direction is to investigate the use of N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine as a potential therapeutic agent for various diseases, such as cancer, fungal infections, and bacterial infections. Another direction is to study the potential use of N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine as a plant growth regulator and as a pesticide. Additionally, further studies are needed to investigate the safety and toxicity of N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine in different cell lines and animal models.
合成方法
N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine has been synthesized using different methods, including the reaction of 2-methylindole-3-carbaldehyde with 4-amino-1,2,4-triazole in the presence of a catalyst. Another method involves the reaction of 2-methylindole-3-carbaldehyde with 4-nitro-1,2,4-triazole, followed by reduction to the corresponding amine using sodium dithionite. The purity and yield of N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine can be improved by recrystallization from a suitable solvent.
属性
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-N-(1,2,4-triazol-1-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-9-11(6-14-17-8-13-7-15-17)10-4-2-3-5-12(10)16-9/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYZIEXNDVLVMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methyl-1H-indol-3-yl)-N-(1,2,4-triazol-1-yl)methanimine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(cyclobutylcarbonyl)-4-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}piperidine](/img/structure/B5650492.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-butenamide](/img/structure/B5650493.png)
![N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methylimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B5650505.png)
![(3aS*,6aS*)-2-(cyclobutylcarbonyl)-5-(2-methyl-6-propylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5650511.png)
![N-(4-methylphenyl)-2-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)acetamide](/img/structure/B5650515.png)
![3-{5-[2-(1H-pyrrol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5650516.png)

![isopropyl (5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)acetate](/img/structure/B5650527.png)
![N-{2-[(diallylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5650535.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-N,N-dimethylaniline](/img/structure/B5650538.png)
![9-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5650551.png)
![ethyl 2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5650557.png)

![3-{3-oxo-3-[4-(phenylsulfonyl)-1-piperazinyl]propyl}-1H-indole](/img/structure/B5650566.png)